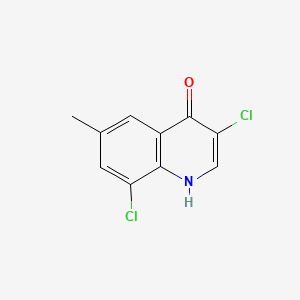

3,8-Dichloro-6-methylquinolin-4(1H)-one

Descripción

3,8-Dichloro-6-methylquinolin-4(1H)-one is a halogenated quinolinone derivative characterized by chlorine substituents at positions 3 and 8, a methyl group at position 6, and a ketone moiety at position 4 of the quinoline ring.

Propiedades

Número CAS |

1204811-45-9 |

|---|---|

Fórmula molecular |

C10H7Cl2NO |

Peso molecular |

228.072 |

Nombre IUPAC |

3,8-dichloro-6-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C10H7Cl2NO/c1-5-2-6-9(7(11)3-5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |

Clave InChI |

ZGYMJNWXEPVNKD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=CN2)Cl)Cl |

Sinónimos |

3,8-Dichloro-4-hydroxy-6-methylquinoline |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects and Structural Variations

Quinolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Key analogs include:

3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one ()

- Substituents : 3-Cl, 6-F, 4-OH.

- Key Differences : The presence of a hydroxyl group at position 4 and fluorine at position 6 alters electronic properties and hydrogen-bonding capacity compared to the target compound. Fluorine’s electron-withdrawing effect may reduce reactivity at adjacent positions.

4-Chloro-6-methylquinolin-2(1H)-one ()

- Substituents : 4-Cl, 6-Me.

- Key Differences: Chlorine at position 4 instead of 3 and 8 may enhance steric hindrance and alter ring electrophilicity. Phase-transfer-catalyzed N-alkylation of this compound demonstrates synthetic versatility for modifying the quinolinone scaffold.

6-Methyl-2,3-dihydroquinolin-4(1H)-one ()

- Substituents : 6-Me, 2,3-dihydro ring.

3-Acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one ()

- Substituents : 3-acetyl, 6-Cl, 1-Me, 4-Ph.

- Key Differences : The acetyl and phenyl groups increase lipophilicity, which may enhance membrane permeability but reduce solubility. Predicted pKa (-1.92) suggests strong electron-withdrawing effects.

Physicochemical Properties

Comparative data on melting points, solubility, and spectral characteristics:

- Spectral Trends : Chlorine substituents typically cause deshielding in ¹H NMR (e.g., δ 7.95 for H-5 in ). The target compound’s dichloro groups may further shift aromatic protons downfield.

Antimicrobial Potential

- 4-Hydroxyquinolin-2(1H)-ones (): Derivatives with electron-withdrawing groups (e.g., Cl, F) show enhanced antimicrobial activity. For example, 6-chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one (4D) exhibits moderate activity. The target compound’s dichloro groups may confer higher potency due to increased electrophilicity and membrane disruption.

Antimalarial Activity

- 4(1H)-Quinolones (): Fluorinated analogs like 5,7-difluoro-3-heptyl-2-methylquinolin-4(1H)-one demonstrate antimalarial activity. The target compound’s chloro groups may similarly disrupt parasite metabolism, though direct evidence is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.